molecular formula C10H10ClN5O3S3 B11400479 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11400479
M. Wt: 379.9 g/mol
InChI Key: AALNMHGWSGAUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C10H10ClN5O3S3. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a chlorine atom, an ethylsulfanyl group, and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. Common reagents used in this step include thiosemicarbazide and various chlorinating agents.

    Substitution Reactions: The thiadiazole ring is then functionalized with an ethylsulfanyl group through nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the thiadiazole ring through amide bond formation.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum

Properties

Molecular Formula

C10H10ClN5O3S3

Molecular Weight

379.9 g/mol

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C10H10ClN5O3S3/c1-3-20-10-16-15-8(21-10)14-7(17)6-5(11)4-12-9(13-6)22(2,18)19/h4H,3H2,1-2H3,(H,14,15,17)

InChI Key

AALNMHGWSGAUPH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.